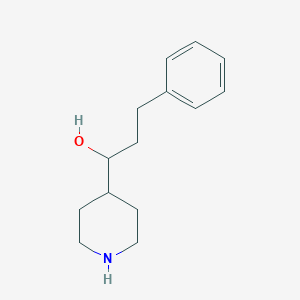

3-Phényl-1-(pipéridin-4-yl)propan-1-ol

Vue d'ensemble

Description

The compound 3-Phenyl-1-(piperidin-4-yl)propan-1-ol is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various piperidine derivatives, which are relevant to the analysis of the compound . Piperidine is a six-membered heterocyclic ring with one nitrogen atom, and it is a common motif in medicinal chemistry due to its presence in many biologically active molecules .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions, including Michael addition, substitution reactions, and reductive aminations. For instance, a novel piperidine derivative was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Another compound was synthesized by substitution reaction of a piperidine derivative with a sulfonyl chloride . Hydrolytic kinetic resolution (HKR) was used to synthesize enantiomers of a piperidine-containing compound . These methods demonstrate the versatility of synthetic approaches to piperidine derivatives, which could be applied to the synthesis of 3-Phenyl-1-(piperidin-4-yl)propan-1-ol.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using spectroscopic techniques such as NMR and X-ray crystallography. The crystal structure of some derivatives reveals that the piperidine ring can adopt a chair conformation, and the overall geometry can be influenced by various substituents . Density functional theory (DFT) calculations are also used to study the molecular geometry and predict spectroscopic properties, which generally show good agreement with experimental data .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, including intermolecular hydrogen bonding and π-π interactions, which can influence the stability and reactivity of the molecules . The reactivity of different sites within the molecule can be studied using local reactivity descriptors, and the electronic absorption spectrum can be predicted to understand the electronic properties of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as thermal stability, optical properties, and molecular electrostatic potential, are important for understanding their behavior and potential applications. For example, thermal analysis of a piperidine derivative showed stability in a specific temperature range . The HOMO-LUMO energy gap and other electronic parameters are evaluated to assess the electronic properties of the molecules . The molecular electrostatic potential map can identify reactive sites on the molecular surface, which is crucial for understanding interactions with biological targets .

Applications De Recherche Scientifique

Recherche pharmacologique

3-Phényl-1-(pipéridin-4-yl)propan-1-ol: a été étudié pour ses applications pharmacologiques potentielles en raison de sa structure pipéridine, qui est un motif courant en chimie médicinale . Les dérivés de la pipéridine sont connus pour leur large gamme d'activités biologiques, notamment les propriétés antivirales, antimicrobiennes et anticancéreuses . Ce composé pourrait être un échafaudage précieux pour développer de nouveaux agents thérapeutiques.

Traitement des troubles neurologiques

Les composés à noyau pipéridine sont souvent explorés pour leurs effets neuroprotecteurs. La recherche a indiqué que des structures similaires pourraient avoir des applications dans le traitement des troubles neurologiques tels que la maladie d'Alzheimer, la maladie de Parkinson et la schizophrénie .

Activité antimicrobienne

Le cycle pipéridine fait partie de nombreux agents antimicrobiens. Des études ont montré que des modifications du cycle pipéridine peuvent conduire à des composés présentant des activités antibactériennes et antifongiques significatives . Cela suggère que This compound pourrait être modifié pour améliorer son efficacité en tant qu'agent antimicrobien.

Recherche anticancéreuse

Les dérivés de la pipéridine ont été étudiés pour leurs propriétés anticancéreuses. La présence du groupe phényle dans This compound pourrait être exploitée pour concevoir des analogues qui ciblent des lignées cellulaires cancéreuses spécifiques ou des voies impliquées dans la croissance tumorale et la métastase .

Synthèse chimique

Ce composé peut servir d'intermédiaire en synthèse organique, conduisant potentiellement au développement de divers produits pharmaceutiques. Sa structure permet une fonctionnalisation supplémentaire, ce qui en fait un bloc de construction polyvalent en chimie synthétique .

Mécanisme D'action

Target of Action

Similar compounds have been known to target proteins like serine/threonine-protein kinase b-raf . These proteins play a crucial role in regulating cell growth and proliferation.

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Compounds with similar structures have been implicated in pathways related to cell growth and proliferation . The compound’s interaction with its targets could potentially influence these pathways, leading to downstream effects on cellular processes.

Pharmacokinetics

Factors such as the compound’s molecular weight (21932 g/mol) , and its structural features, including the presence of a piperidine ring and a phenyl group, could influence its pharmacokinetic properties. These properties would ultimately impact the compound’s bioavailability and its ability to reach its targets in the body.

Result of Action

Based on its potential targets and the known effects of similar compounds, it could potentially influence cell growth and proliferation .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

3-Phenyl-1-(piperidin-4-yl)propan-1-ol plays a significant role in various biochemical reactions. It is known to interact with muscarinic cholinergic receptors, acting as a muscarinic antagonist . This interaction inhibits the actions of endogenous acetylcholine, thereby blocking the receptor’s activity. The compound’s role as a muscarinic antagonist makes it valuable in the study of neurological disorders and the development of therapeutic agents.

Cellular Effects

3-Phenyl-1-(piperidin-4-yl)propan-1-ol has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving muscarinic receptors . This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound’s antagonistic action on muscarinic receptors can affect neurotransmitter release, impacting neuronal communication and function.

Molecular Mechanism

The molecular mechanism of 3-Phenyl-1-(piperidin-4-yl)propan-1-ol involves its binding to muscarinic cholinergic receptors. By binding to these receptors, the compound prevents the activation of the receptor by acetylcholine . This inhibition can lead to a decrease in intracellular calcium levels, affecting various downstream signaling pathways. Additionally, the compound may influence enzyme activity, either inhibiting or activating specific enzymes involved in neurotransmission.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Phenyl-1-(piperidin-4-yl)propan-1-ol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to adaptive changes in cellular responses, potentially altering gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-Phenyl-1-(piperidin-4-yl)propan-1-ol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing symptoms of neurological disorders . At higher doses, it can cause toxic or adverse effects, including disruptions in normal cellular function and potential toxicity to specific organs. Threshold effects are observed, where the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

3-Phenyl-1-(piperidin-4-yl)propan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may involve hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted via renal or hepatic pathways. These metabolic processes can influence the compound’s bioavailability and duration of action.

Transport and Distribution

The transport and distribution of 3-Phenyl-1-(piperidin-4-yl)propan-1-ol within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cellular membranes and accumulate in particular tissues, depending on its affinity for transporters and binding sites. This distribution pattern affects its localization and concentration within different cellular compartments, influencing its overall activity and function.

Subcellular Localization

3-Phenyl-1-(piperidin-4-yl)propan-1-ol exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures, such as the endoplasmic reticulum or mitochondria, can affect its interactions with other biomolecules and its role in cellular processes.

Propriétés

IUPAC Name |

3-phenyl-1-piperidin-4-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-14(13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,13-16H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJVCEXVUFHCQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593143 | |

| Record name | 3-Phenyl-1-(piperidin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24152-52-1 | |

| Record name | α-(2-Phenylethyl)-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24152-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-1-(piperidin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1289268.png)

![4-Bromobenzo[d]thiazol-5-amine](/img/structure/B1289285.png)

![2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1289293.png)